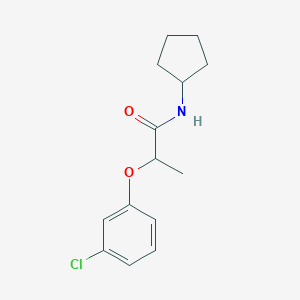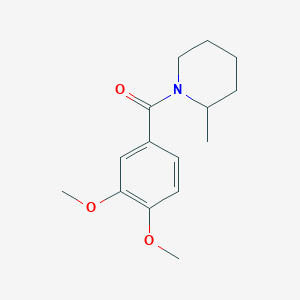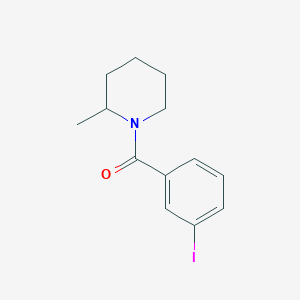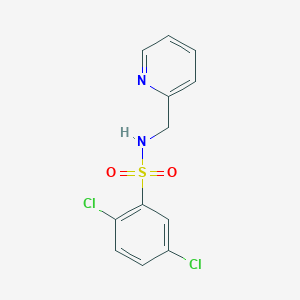![molecular formula C11H12N2O5 B253476 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid, also known as NAPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAPAP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The exact mechanism of action of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a protective effect on liver cells, and may have potential applications in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its synthesis method is well-established. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. Its potential toxicity and side effects need to be carefully considered, and its efficacy in animal models may not necessarily translate to humans.
Zukünftige Richtungen
There are a number of future directions for research on 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Studies are also needed to investigate its potential toxicity and side effects, and to determine its efficacy in human clinical trials. Additionally, studies are needed to investigate its potential use in combination with other drugs, and to investigate its potential as a cancer treatment.
Synthesemethoden
The synthesis of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid involves the reaction of 4-amino-3-nitrophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization to obtain 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid as a white crystalline powder.
Eigenschaften
Produktname |
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid |
|---|---|
Molekularformel |
C11H12N2O5 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
3-(4-acetamido-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9-4-2-8(3-5-11(15)16)6-10(9)13(17)18/h2,4,6H,3,5H2,1H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
XHHCCHPSJVQUGT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)





![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)



![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)